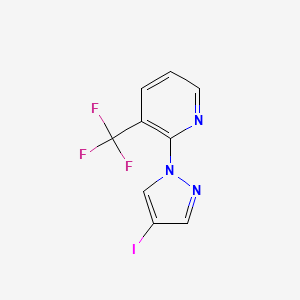

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

Übersicht

Beschreibung

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. One common method involves the reaction of 1,3-diketones with arylhydrazines . Another method involves the cyclocondensation reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms at adjacent positions and three carbon atoms. The structure allows for a wide range of substitutions and functionalizations .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including nucleophilic and electrophilic substitutions. The reactivity of pyrazole depends on the nature and position of the substituent groups .Physical and Chemical Properties Analysis

Pyrazole compounds generally have low melting points and are highly soluble in polar solvents. They can act as weak bases or acids, depending on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study conducted by Maftei et al. (2016) focused on the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine. These compounds were evaluated for their in vitro anticancer activity across a panel of 12 cell lines. One compound demonstrated significant potency, suggesting potential applications in cancer treatment (Maftei et al., 2016).

Determination of pKa Values

The work by Jones et al. (1996) involved the synthesis of a series of trifluoromethylazoles, including derivatives of this compound. Their research enabled the determination of pKa values for these compounds, which could have implications in measuring pH in biological media (Jones et al., 1996).

Bactericidal and Fungicidal Activity

Bentabed-Ababsa et al. (2010) reported on the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of compounds including this compound. These compounds displayed promising bactericidal and fungicidal activities against various pathogens, including Pseudomonas aeroginosa and Candida albicans (Bentabed-Ababsa et al., 2010).

Coupling Reactions in Organic Synthesis

Ping (2010) conducted research on the coupling reaction of N-Aryl-4-iodopyrazole and Aryl Disulfides, involving derivatives of this compound. These studies contribute to the understanding of organic synthesis processes, specifically in the formation of complex organic compounds (Ping, 2010).

Spin-Transition in Iron(II) Complexes

Research by Pritchard et al. (2009) involved the synthesis of 2,6-bis(4-halopyrazolyl)pyridines, including 2,6-bis(4-iodopyrazol-1-yl)pyridine. They studied the thermal and light-induced spin-transitions in iron(II) complexes of these compounds, which has implications for materials science, particularly in developing responsive materials (Pritchard et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

Jin et al. (2014) explored the development of organic light-emitting diodes (OLEDs) using heteroleptic iridium(III) complexes, including derivatives of this compound. These materials displayed promising properties for use in high-performance OLEDs (Jin et al., 2014).

Wirkmechanismus

Target of Action

It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound could have a significant impact on cellular processes related to these diseases.

Action Environment

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJPXBHAHNJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

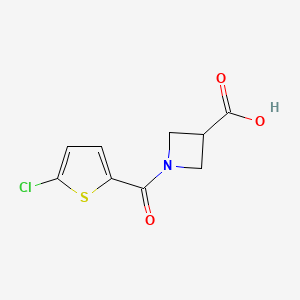

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)

amine](/img/structure/B1399916.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)